molecular formula C18H17N3O2 B5552977 2-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}phenol

2-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}phenol

Cat. No.: B5552977
M. Wt: 307.3 g/mol
InChI Key: SOOYGPRHMUTZTE-UHFFFAOYSA-N
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Description

2-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}phenol is an organic compound that features a pyrimidine ring substituted with a methoxyphenylamino group and a phenol group

Properties

IUPAC Name

2-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-11-17(20-13-7-9-14(23-2)10-8-13)21-18(19-12)15-5-3-4-6-16(15)22/h3-11,22H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOYGPRHMUTZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}phenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and 4-methoxybenzaldehyde.

    Substitution Reaction: The amino group on the pyrimidine ring is then reacted with 4-methoxyphenylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can yield an amino derivative.

Scientific Research Applications

2-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}phenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Chlorophenyl)amino]-6-methylpyrimidin-2-yl}phenol
  • 2-{4-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}phenol is unique due to the presence of both a methoxyphenylamino group and a phenol group, which confer specific chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

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